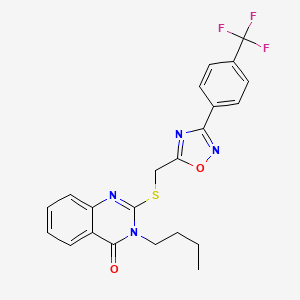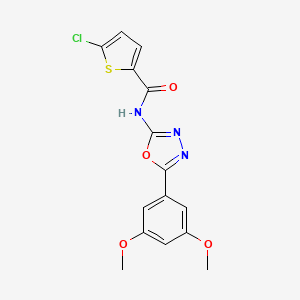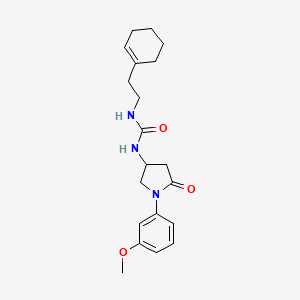
3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a chemical compound . It has a molecular weight of 284.32 and a molecular formula of C13H14F2N2OS .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4(3H)-one core, a 3-butyl group, a 2-thio group, and a 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl group .Chemical Reactions Analysis
The synthesis of this compound involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.32 and a molecular formula of C13H14F2N2OS . Other specific properties like boiling point or solubility are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study focused on synthesizing derivatives of quinazolin-4(3H)-one, showing that these compounds exhibited significant antimicrobial activities against various bacterial and fungal strains. The incorporation of the styryl moiety at the quinazolinone structure was found to marginally increase biological activity, demonstrating better antibacterial than antifungal activities (V. Gupta et al., 2008).
Antihistaminic Agents
Another research highlighted the synthesis of quinazolin-4(3H)-one derivatives as new classes of H1-antihistaminic agents. The study revealed that specific compounds protected animals from histamine-induced bronchospasm, with one derivative showing comparable potency and lower sedation effects than the reference standard, chlorpheniramine maleate (V. Alagarsamy et al., 2008).
Anti-Bacterial and Anti-Fungal Activities
Further research into quinazolinone derivatives uncovered their potent in vitro anti-microbial activities. Specific compounds demonstrated significant minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity against Candida albicans and Aspergillus flavus (M. Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Investigations into quinazolin-4(3H)-one derivatives also showed promising analgesic and anti-inflammatory activities. Some compounds were found to exhibit potent activities in animal models, with minimal ulcerogenic potential, highlighting their therapeutic potential for pain and inflammation management (D. Dewangan et al., 2016).
Antitumor Activity
Moreover, a novel series of quinazoline derivatives were synthesized and evaluated for their antitumor activity. The methodology modification for synthesizing these derivatives provided insights into their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (M. Noolvi & H. Patel, 2013).
Propiedades
IUPAC Name |
3-butyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c1-2-3-12-29-20(30)16-6-4-5-7-17(16)26-21(29)32-13-18-27-19(28-31-18)14-8-10-15(11-9-14)22(23,24)25/h4-11H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNTMFECCLNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)

![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2709255.png)
![4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709256.png)


![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2709263.png)

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)
